molecular formula C18H21N3O2 B11816646 Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11816646
M. Wt: 311.4 g/mol
InChI Key: OIZQJWBMLJKTAY-UHFFFAOYSA-N
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Description

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution on the Pyridine Ring:

    Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be done using benzyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine Derivatives: Compounds with a substituted pyridine ring, such as 2-amino-3-methylpyridine.

Uniqueness

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H21N3O2/c1-13-15(9-10-17(19)20-13)16-8-5-11-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3,(H2,19,20)

InChI Key

OIZQJWBMLJKTAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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